![molecular formula C15H14ClNO3S B2996683 2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide CAS No. 344265-13-0](/img/structure/B2996683.png)
2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide is an organic compound that features a sulfinyl group attached to a chlorophenyl ring and an acetamide moiety linked to a methoxyphenyl ring
Mecanismo De Acción
Target of Action
The primary target of 2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide, also known as CRL-40,940 or flmodafinil, is the dopamine transporter .
Mode of Action
Flmodafinil interacts with the dopamine transporter, inhibiting the reuptake of dopamine. This results in an increased concentration of dopamine in the synaptic cleft, which leads to prolonged dopaminergic signaling . The increased dopamine signaling is associated with enhanced alertness, wakefulness, and cognitive function .
Biochemical Pathways
It is known that the compound affects the dopaminergic pathway by inhibiting the reuptake of dopamine . This leads to increased dopamine signaling, which can have downstream effects on various cognitive processes, including attention, learning, and memory .
Pharmacokinetics
It is known that the compound is more effective than modafinil and adrafinil, suggesting that it may have superior bioavailability
Result of Action
The increased dopamine signaling resulting from the action of flmodafinil can lead to enhanced alertness, wakefulness, and cognitive function . This makes the compound potentially useful for treating conditions such as narcolepsy and attention deficit hyperactivity disorder (ADHD) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Sulfinyl Intermediate: The starting material, 3-chlorophenyl sulfinyl chloride, is prepared by the reaction of 3-chlorophenyl thiol with an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Acetamide Formation: The sulfinyl intermediate is then reacted with 4-methoxyaniline in the presence of a base such as triethylamine to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as m-chloroperoxybenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, tetrahydrofuran.
Substitution: Various nucleophiles, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: 2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide.
Reduction: 2-[(3-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide.
Substitution: Products depend on the nucleophile used, such as 2-[(3-aminophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide: Similar structure but with a sulfone group instead of a sulfinyl group.
2-[(3-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide: Similar structure but with a sulfide group instead of a sulfinyl group.
2-[(3-aminophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide: Similar structure but with an amino group on the phenyl ring.
Uniqueness
2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfone and sulfide analogs
Propiedades
IUPAC Name |
2-(3-chlorophenyl)sulfinyl-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-20-13-7-5-12(6-8-13)17-15(18)10-21(19)14-4-2-3-11(16)9-14/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRORSVRKDPWNBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID50085787 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
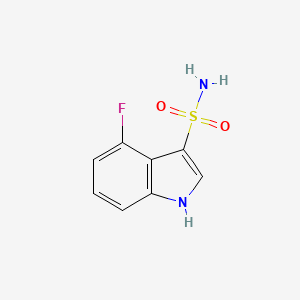


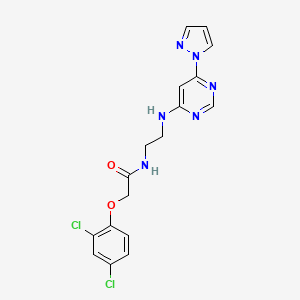
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2996607.png)
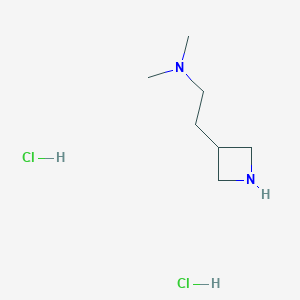
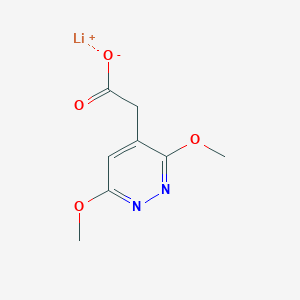
![2-(4-Fluorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2996613.png)
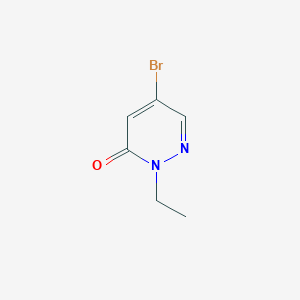
![3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride](/img/structure/B2996616.png)
![6-ethyl 3-methyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2996618.png)


![(4-Chlorophenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2996622.png)
